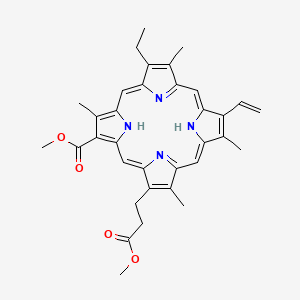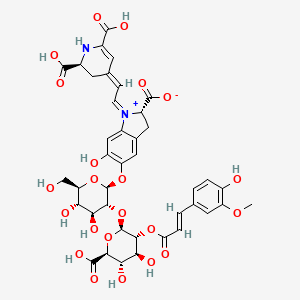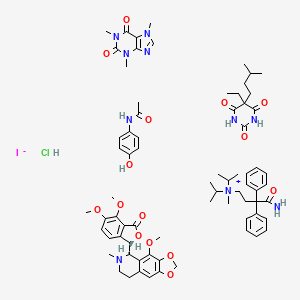
Aristophyll B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristophyll B is a natural product found in Aristolochia elegans with data available.
Aplicaciones Científicas De Investigación
1. Isolation and Structural Analysis
Aristophyll B was identified as one of the compounds isolated from the leaves of Aristolochia elegans. This compound, along with other related compounds, was analyzed using spectroscopic methods, contributing to the understanding of the chemical composition of Aristolochia species (Wu et al., 2000).
2. Phytochemical Research
In the study of Aristolochia heterophylla, aristophyll B was one of the identified compounds. This research helps in expanding the knowledge base of phytochemicals present in Aristolochia species and their potential applications (Chan, Leu, & Wu, 1999).
3. Natural Product Chemistry
Research on Aristolochia heterophylla also revealed aristolide-A and -B, indicating a rich diversity of novel compounds in this species, which could have various scientific applications. This showcases the potential of Aristolochia species in the field of natural product chemistry (Wu, Chan, & Leu, 1998).
4. Ethnopharmacology and Toxicology
A study on the local uses of Aristolochia species globally highlighted the medicinal and potentially toxic properties of aristolochic acids. This research is crucial in understanding the safety and efficacy of traditional medicines containing Aristolochia compounds (Heinrich et al., 2009).
Propiedades
Nombre del producto |
Aristophyll B |
|---|---|
Fórmula molecular |
C34H36N4O4 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
methyl 12-ethenyl-7-ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C34H36N4O4/c1-9-21-17(3)24-13-25-19(5)23(11-12-32(39)41-7)30(37-25)16-31-33(34(40)42-8)20(6)27(38-31)15-29-22(10-2)18(4)26(36-29)14-28(21)35-24/h9,13-16,35,38H,1,10-12H2,2-8H3 |
Clave InChI |
MNTALCIJPLDPOD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C |
Sinónimos |
aristophyll B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]octanoate](/img/structure/B1247592.png)



![Kaempferol 3-O-[6-(4-coumaroyl)-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside]](/img/structure/B1247598.png)


![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
